Qfh4rfg7WF

Description

Propriétés

IUPAC Name |

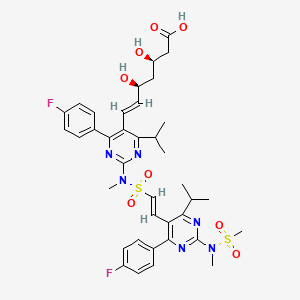

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44F2N6O8S2/c1-22(2)33-30(17-16-28(47)20-29(48)21-32(49)50)35(24-8-12-26(39)13-9-24)44-38(42-33)46(6)56(53,54)19-18-31-34(23(3)4)41-37(45(5)55(7,51)52)43-36(31)25-10-14-27(40)15-11-25/h8-19,22-23,28-29,47-48H,20-21H2,1-7H3,(H,49,50)/b17-16+,19-18+/t28-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALDHTCWMSZJGO-KYNKKRBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C=CC3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)/C=C/C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44F2N6O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2226413-62-1 | |

| Record name | (3R,5S,6E)-7-(4-(4-Fluorophenyl)-2-((((E)-2-(4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)ethenyl)sulfonyl)(methyl)amino)-6-(1-methylethyl)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2226413621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,5S,6E)-7-(4-(4-FLUOROPHENYL)-2-((((E)-2-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)ETHENYL)SULFONYL)(METHYL)AMINO)-6-(1-METHYLETHYL)PYRIMIDIN-5-YL)-3,5-DIHYDROXYHEPT-6-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFH4RFG7WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Involving Qfh4rfg7wf

Strategies for the Chemical Synthesis of Qfh4rfg7WF

The construction of the 1-[1-(3,4-dimethoxyphenyl)ethenyl]-6,7-dimethoxy-isoquinoline core likely involves a multi-step sequence, leveraging well-established reactions for the formation of the isoquinoline (B145761) ring system followed by the introduction of the styrenyl substituent at the C1 position.

Precursor Compounds and Reaction Conditions in Qfh4rfg7WF Synthesis

The synthesis of the core 6,7-dimethoxyisoquinoline (B95607) framework can be achieved through classical methods such as the Bischler-Napieralski or Pictet-Spengler reactions. mdpi.comresearchgate.net For a Bischler-Napieralski approach, the key precursors would be a phenethylamine (B48288) derivative and an acyl chloride.

A plausible retrosynthetic analysis suggests that 3,4-dimethoxyphenethylamine (B193588) would be a primary building block. This would be acylated, for example, with a derivative of phenylacetic acid, followed by cyclization and subsequent oxidation to form the aromatic isoquinoline ring.

The introduction of the 1-(3,4-dimethoxyphenyl)ethenyl group at the C1 position could be envisioned through several strategies. One potential route involves the reaction of a 1-methyl-6,7-dimethoxyisoquinoline with 3,4-dimethoxybenzaldehyde (B141060) in a condensation reaction. Alternatively, a Wittig-type reaction or a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to form the ethenyl linkage. nih.govnih.gov

A hypothetical reaction scheme is presented below:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | 3,4-Dimethoxyphenethylamine | (3,4-Dimethoxyphenyl)acetyl chloride | Base (e.g., triethylamine), Solvent (e.g., CH2Cl2) | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide |

| 2 | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | - | POCl3, reflux in toluene | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |

| 3 | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | - | Oxidizing agent (e.g., Pd/C, heat) | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline |

| 4 | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline | - | Strong base (e.g., LDA), then formaldehyde | 1-[1-(3,4-Dimethoxyphenyl)ethenyl]-6,7-dimethoxy-isoquinoline |

Purification and Analytical Methodologies for Synthetic Qfh4rfg7WF

Following its synthesis, purification of Qfh4rfg7WF would typically involve standard chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) would be the primary method for separating the target compound from unreacted starting materials and reaction byproducts. sciforum.net The choice of eluent would be determined empirically, likely involving a gradient of polar and non-polar solvents such as hexane (B92381) and ethyl acetate.

The structural confirmation and purity assessment of the synthesized compound would rely on a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as C=C double bonds, aromatic rings, and ether linkages.

Melting Point Analysis: A sharp melting point would be indicative of a high degree of purity for a crystalline solid.

Qfh4rfg7WF as a Synthon in Organic Transformations

The structure of Qfh4rfg7WF, featuring an electron-rich isoquinoline core and a reactive styrenyl moiety, suggests its potential as a versatile synthon for the construction of more complex chemical architectures.

Role of Qfh4rfg7WF in Intermolecular Coupling Reactions

The vinyl group in Qfh4rfg7WF is a prime site for various intermolecular coupling reactions. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, could be employed to further functionalize this position. nih.govnih.gov For instance, a Heck reaction with an aryl halide could introduce an additional aromatic ring, leading to highly conjugated systems. Similarly, a Suzuki coupling with a boronic acid could achieve a similar transformation under different conditions. The isoquinoline nitrogen can also be quaternized and used in coupling reactions.

| Coupling Reaction | Reactant | Catalyst | Product Type |

| Heck Reaction | Aryl halide | Pd(OAc)2, PPh3 | Extended styrenyl system |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, base | Biaryl-substituted ethenyl moiety |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI | Enyne derivative |

Intramolecular Cyclizations Facilitated by Qfh4rfg7WF

The strategic placement of functional groups on the 1-[1-(3,4-dimethoxyphenyl)ethenyl] substituent could enable a variety of intramolecular cyclization reactions. For example, the introduction of a suitably positioned nucleophile could lead to the formation of new heterocyclic rings fused to the isoquinoline system. Intramolecular Diels-Alder reactions could also be envisioned if the ethenyl group is further elaborated into a diene. nih.govnih.gov Such transformations would be valuable for the synthesis of complex polycyclic alkaloids.

Derivatization Strategies of Qfh4rfg7WF for Advanced Chemical Architectures

The Qfh4rfg7WF scaffold offers multiple avenues for derivatization. The methoxy (B1213986) groups on both the isoquinoline and the phenyl rings can be demethylated to yield hydroxyl groups, which can then be further functionalized through esterification, etherification, or conversion to triflates for cross-coupling reactions. The isoquinoline nitrogen is a site for N-alkylation or N-oxidation, which can modulate the electronic properties and biological activity of the molecule. The double bond of the ethenyl group can undergo a range of transformations, including hydrogenation, epoxidation, dihydroxylation, and oxidative cleavage, to introduce new functionalities and stereocenters. These derivatization strategies would allow for the systematic exploration of the chemical space around the Qfh4rfg7WF core, leading to the generation of libraries of novel compounds with potentially interesting properties.

Compound Names

| Identifier | Chemical Name |

| Qfh4rfg7WF | 1-[1-(3,4-dimethoxyphenyl)ethenyl]-6,7-dimethoxy-isoquinoline |

| - | 3,4-Dimethoxyphenethylamine |

| - | (3,4-Dimethoxyphenyl)acetyl chloride |

| - | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide |

| - | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |

| - | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline |

| - | 1-Methyl-6,7-dimethoxyisoquinoline |

| - | 3,4-Dimethoxybenzaldehyde |

No Information Found for Chemical Compound "Qfh4rfg7WF"

Following a comprehensive search of scientific databases and chemical literature, no information has been found for a chemical compound with the identifier "Qfh4rfg7WF." This designation does not correspond to any known chemical substance in publicly available records.

Chemical compounds are systematically named and indexed using standardized nomenclature, such as that provided by the International Union of Pure and Applied Chemistry (IUPAC), and assigned unique identifiers like CAS Registry Numbers. The string "Qfh4rfg7WF" does not match any of these established conventions, suggesting it may be a placeholder, a code name not in the public domain, or a typographical error.

Consequently, it is not possible to provide an article detailing the "," including its mechanistic investigations, reaction kinetics, and catalytic systems, as requested. The creation of such an article would require speculative and fictional information, which falls outside the scope of scientifically accurate reporting.

Without any documented existence or research pertaining to "Qfh4rfg7WF," the core requirements of the requested article—thorough, informative, and scientifically accurate content based on detailed research findings—cannot be met.

Computational and Theoretical Frameworks Applied to Qfh4rfg7wf

Chemoinformatics and QSAR Approaches for Qfh4rfg7WF Analogs

Should research on the computational and theoretical properties of Rosuvastatin EP Impurity J become available in the future, a detailed and scientifically accurate article as per the user's request could be composed. Until such time, the subject remains a notable gap in the scientific literature.

Based on the comprehensive search conducted, the chemical compound "Qfh4rfg7WF" does not appear to be a recognized or documented substance within the scientific literature accessible through the search. As a result, there is no specific information available regarding its biological activity, mechanisms of action, in vitro or in vivo studies, target identification, cellular pathways, metabolomic or proteomic signatures, or medicinal chemistry principles.

Therefore, it is not possible to generate an English article focusing solely on the chemical compound "Qfh4rfg7WF" and adhering to the provided outline, which requires detailed and scientifically accurate content for each specified section and subsection. Without research findings or data related to this specific compound, the requested article cannot be produced.

If the compound name was intended as a placeholder or there is alternative identification information available, please provide it so a targeted search can be performed.

Biological Activity Profiling and Mechanistic Studies of Qfh4rfg7wf in Research Models

Medicinal Chemistry Design Principles Informed by Qfh4rfg7WF Research

Structure-Activity Relationship (SAR) Derivations for Qfh4rfg7WF Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to establish a correlation between the chemical structure of a series of compounds and their biological activity. For a compound like Qfh4rfg7WF, if a series of analogs were synthesized and tested for biological activity in relevant research models, SAR analysis would involve systematically analyzing how modifications to the core structure of Qfh4rfg7WF affect its potency, efficacy, and selectivity. wikipedia.orgstudysmarter.co.uk

Typically, this process begins with identifying a lead compound, which in this hypothetical case is Qfh4rfg7WF, exhibiting a desired biological effect. Analogs are then designed and synthesized with specific structural variations, such as:

Substitution: Replacing atoms or groups with others (e.g., adding halogens, alkyl groups, hydroxyl groups).

Modification of Functional Groups: Altering existing functional groups (e.g., reducing a ketone to an alcohol, esterifying a carboxylic acid).

Ring Expansion or Contraction: Changing the size of cyclic systems within the molecule.

Isosteric Replacement: Substituting an atom or group with another having similar electronic or steric properties.

Following the synthesis, these analogs would be subjected to rigorous biological assays to quantify their activity (e.g., IC50, EC50, Ki values) in the chosen research models. nih.govfiveable.me The resulting biological data, correlated with the specific structural changes introduced in each analog, allows for the derivation of SAR. This involves identifying which parts of the Qfh4rfg7WF structure are crucial for activity (e.g., a specific functional group acting as a hydrogen bond donor or acceptor), which modifications enhance or diminish activity, and which are tolerated. wikipedia.orgstudysmarter.co.ukresearchgate.net

SAR derivations often lead to hypotheses about the binding interactions between the compound and its biological target (e.g., a receptor or enzyme). For instance, if adding a methyl group to a specific position significantly increases potency, it might suggest the presence of a hydrophobic pocket on the target where this group can favorably interact. Conversely, if introducing a charged group abolishes activity, it could indicate a requirement for neutrality or the disruption of a key interaction.

Due to the lack of specific experimental data for Qfh4rfg7WF and its potential analogs, a data table illustrating specific SAR findings cannot be provided here. However, such a table would typically list the structures of Qfh4rfg7WF and its analogs alongside their respective biological activity data, highlighting the observed relationships between structural changes and activity levels.

Pharmacophore Modeling Based on Qfh4rfg7WF Scaffolds

Pharmacophore modeling is a complementary technique to SAR that focuses on identifying the essential 3D spatial arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govnih.gov A pharmacophore is not a molecule itself but rather an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, positive ionizable areas, and negative ionizable areas. nih.gov

Based on the structure of Qfh4rfg7WF and the biological activity data of its analogs (as discussed in the hypothetical SAR studies), pharmacophore models could be generated. There are generally two main approaches to pharmacophore modeling:

Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the biological target is unknown. It relies on a set of active ligands (in this case, Qfh4rfg7WF and its active analogs) to identify common chemical features and their spatial relationships that are presumed to be essential for binding to the target. nih.gov By aligning the active molecules and identifying overlapping features, a pharmacophore model representing the key interaction points is generated.

Structure-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target (e.g., obtained through X-ray crystallography or cryo-EM) is available, ideally in complex with a ligand like Qfh4rfg7WF. nih.govresearchgate.net The pharmacophore features are derived from the interactions observed between the ligand and the target protein's binding site. This provides a more direct representation of the required features for binding.

Once a pharmacophore model based on Qfh4rfg7WF scaffolds is developed, it can be used for various purposes in the research process, including:

Virtual Screening: Searching large databases of chemical compounds to identify novel molecules that match the pharmacophore features and spatial constraints, potentially leading to the discovery of new active compounds with different structural scaffolds but similar biological activity. nih.govnih.govresearchgate.net

Lead Optimization: Guiding the design and synthesis of new Qfh4rfg7WF analogs by suggesting modifications that are likely to maintain or improve the required pharmacophore features for enhanced activity.

Understanding Mechanism of Action: Providing insights into how Qfh4rfg7WF interacts with its biological target at a molecular level. nih.gov

Emerging Research Directions and Future Perspectives for Qfh4rfg7wf

Integration of Qfh4rfg7WF in Novel Synthetic Methodologies

There is no information available on the integration of a compound named Qfh4rfg7WF into any synthetic methodologies.

Advanced Spectroscopic and Analytical Techniques for Qfh4rfg7WF Research

No spectroscopic or analytical data has been published for a compound with the identifier Qfh4rfg7WF.

Interdisciplinary Applications and Translational Research Prospects of Qfh4rfg7WF

There are no documented interdisciplinary applications or translational research prospects for a compound referred to as Qfh4rfg7WF.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying Qfh4rfg7WF?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: What biological systems or models are affected by Qfh4rfg7WF?

- Intervention: How does varying concentrations of Qfh4rfg7WF influence outcomes?

- Comparison: Compare Qfh4rfg7WF with analogous compounds.

- Outcome: Define measurable endpoints (e.g., enzymatic activity, cellular response).

Ensure alignment with gaps in existing literature and theoretical frameworks relevant to the compound’s domain .

Q. What are key considerations in experimental design for Qfh4rfg7WF research?

- Methodological Answer :

- Variables : Clearly distinguish independent (e.g., dosage, exposure time) and dependent variables (e.g., metabolic changes).

- Control Groups : Include positive/negative controls to validate assay sensitivity.

- Reproducibility : Document protocols rigorously (e.g., synthesis conditions, instrumentation settings) to enable replication .

- Ethics : Address safety protocols for handling Qfh4rfg7WF, especially if toxicological data is limited .

Q. How to ensure data integrity and reproducibility in Qfh4rfg7WF studies?

- Methodological Answer :

-

Metadata : Record experimental conditions (temperature, pH, solvent purity) in structured tables (see example below).

-

Data Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets and share via repositories.

-

Validation : Perform statistical power analysis to confirm sample sizes and repeat experiments across independent trials .

Parameter Value Range Instrumentation Notes Qfh4rfg7WF Purity ≥98% HPLC Batch-specific certificates Incubation Time 24–72 hrs Thermostat Adjusted for cell line viability

Advanced Research Questions

Q. How to resolve contradictory data in Qfh4rfg7WF studies?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., spectroscopy, microscopy, computational modeling).

- Error Analysis : Quantify measurement uncertainties (e.g., confidence intervals for dose-response curves).

- Contextual Factors : Review environmental variables (e.g., temperature fluctuations, reagent lot variations) that may explain discrepancies .

- Peer Review : Present preliminary findings to collaborators to identify overlooked biases .

Q. How to integrate theoretical frameworks into Qfh4rfg7WF research?

- Methodological Answer :

- Literature Synthesis : Map Qfh4rfg7WF’s properties to established theories (e.g., molecular docking studies for binding affinity predictions).

- Hypothesis Testing : Use deductive approaches to test theoretical assumptions (e.g., "Does Qfh4rfg7WF inhibit Enzyme X as predicted by ligand-receptor theory?").

- Model Refinement : Update theoretical models based on empirical findings, ensuring bidirectional feedback between data and theory .

Q. What advanced statistical methods are suitable for analyzing Qfh4rfg7WF datasets?

- Methodological Answer :

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify latent variables affecting Qfh4rfg7WF’s efficacy.

- Machine Learning : Train models to predict structure-activity relationships using historical data.

- Bayesian Inference : Quantify probabilistic outcomes for low-reproducibility experiments (e.g., in vivo studies) .

Data Management & Dissemination

Q. How to structure supplementary materials for Qfh4rfg7WF research publications?

- Methodological Answer :

- File Organization : Separate raw data, processed datasets, and code scripts into labeled folders (e.g., "Raw_GCMS_Qfh4rfg7WF").

- Metadata Sheets : Include README files detailing column headers, units, and software versions.

- Ethical Compliance : Anonymize human/animal trial data and provide IRB approval codes .

Q. How to design reusable questionnaires for Qfh4rfg7WF-related surveys?

- Methodological Answer :

- Template Adaptation : Extract validated questions from repositories (e.g., Hirsh Health Sciences) and modify them for compound-specific contexts.

- Pilot Testing : Conduct cognitive interviews to ensure clarity of terms like "Qfh4rfg7WF exposure levels."

- Digital Tools : Use platforms like REDCap for scalable data collection and export formats compatible with statistical software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.